N,N-Dimethyl-beta-ethyl-2-furanpropylamine
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Overview
Description
N,N-Dimethyl-beta-ethyl-2-furanpropylamine: is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-beta-ethyl-2-furanpropylamine typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method involves the use of microwave-assisted synthesis, which allows for the efficient production of ester and amide derivatives containing furan rings . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize the reaction time and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-beta-ethyl-2-furanpropylamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: Reduction reactions can modify the furan ring or the amine groups, leading to different products.
Substitution: The compound can participate in substitution reactions where functional groups on the furan ring or the amine groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furan carboxylic acids, while reduction can produce furan alcohols or amines.
Scientific Research Applications
N,N-Dimethyl-beta-ethyl-2-furanpropylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N,N-Dimethyl-beta-ethyl-2-furanpropylamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and amine groups can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence the compound’s activity. Specific pathways and targets depend on the context of its use, such as in medicinal chemistry or material science .
Comparison with Similar Compounds
Furan Carboxamides: These compounds share the furan ring structure and are used as model compounds to study photochemical reactions.
N,N-Dimethylformamide and N,N-Dimethylacetamide: These compounds are used as reagents in various organic reactions and share the dimethylamine functional group.
Uniqueness: N,N-Dimethyl-beta-ethyl-2-furanpropylamine is unique due to its specific combination of a furan ring and dimethylamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
25435-36-3 |
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Molecular Formula |
C11H19NO |
Molecular Weight |
181.27 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-N,N-dimethylbutan-1-amine |
InChI |
InChI=1S/C11H19NO/c1-4-10(9-12(2)3)8-11-6-5-7-13-11/h5-7,10H,4,8-9H2,1-3H3 |
InChI Key |
YSORUHMRABXBEL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CO1)CN(C)C |
Origin of Product |
United States |
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